3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O3/c1-28-18(14-17(27-28)16-13-15(31-2)5-6-19(16)32-3)22(30)26-10-12-29-11-9-25-21(29)20-23-7-4-8-24-20/h4-9,11,13-14H,10,12H2,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFWHVAZKJAICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide , often referred to in the literature as a pyrazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the existing data on its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

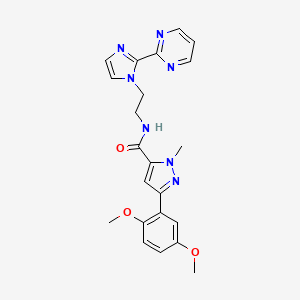

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyrazole core linked to a pyrimidine moiety, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell proliferation | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Enzyme Inhibition | Potential inhibition of specific kinases |

The precise mechanism through which this compound exerts its effects is still under investigation. However, it is believed to interact with various molecular targets, including:

- Kinase Inhibition : The compound may inhibit kinases that are crucial for cancer cell survival and proliferation.

- Signal Transduction Pathways : It appears to modulate pathways such as ERK1/2 and PI3K/Akt, which are vital for cell growth and survival.

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Antitumor Studies :

- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability with IC50 values ranging from 10 to 50 µM depending on the cell type. These results suggest a selective action against malignant cells while sparing normal cells.

-

Inflammatory Response :

- In a model of acute inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6, TNF-alpha), indicating its potential as an anti-inflammatory agent.

-

Enzyme Activity :

- The compound was tested for its ability to inhibit specific kinases associated with cancer progression. Results indicated that it could inhibit certain kinases with IC50 values in the low nanomolar range, showcasing its potency.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole and pyrimidine rings have been explored, revealing that:

- Substituents at specific positions significantly enhance biological activity.

- The presence of electron-donating groups (like methoxy groups) increases potency against target enzymes.

Scientific Research Applications

Structural Significance

The compound features several key structural components:

- Pyrazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

- Dimethoxyphenyl Group : Influences the compound's pharmacokinetic properties, such as absorption and metabolism.

- Pyrimidine and Imidazole Moieties : These contribute to the compound's potential as an enzyme inhibitor and its interaction with various biological targets.

Enzyme Inhibition Studies

Research indicates that 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide may act as an enzyme inhibitor. Molecular docking studies have shown high affinity and specificity towards certain enzymes implicated in disease processes. This suggests its potential use in therapeutic applications targeting specific pathways in diseases such as cancer and neurodegenerative disorders .

Anticancer Activity

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. The combination of the pyrazole ring with the pyrimidine group may enhance its efficacy against cancer cells by inhibiting key signaling pathways involved in tumor growth.

Neuroprotective Effects

Given the involvement of certain kinases in neurodegenerative diseases, compounds with similar structures have been explored for their neuroprotective effects. The potential of this compound to inhibit kinases like JNK3 could make it a valuable lead in developing treatments for conditions such as Alzheimer's disease .

Synthesis and Production

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent modifications to introduce the dimethoxyphenyl and pyrimidine groups. Advanced methods such as continuous flow reactors may be employed to optimize yield and efficiency during industrial production.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s unique attributes include:

- Pyrazole core : Common in kinase inhibitors and antimicrobial agents.

- Pyrimidinyl-imidazole side chain : May improve binding affinity to ATP pockets in kinases or nucleic acid targets in microbes.

Table 1: Structural Comparison with Analogs

Pharmacological and Physicochemical Properties

- Lipophilicity: The dimethoxyphenyl group increases logP compared to nitro- or cyano-substituted analogs (e.g., 6-methoxybenzo[d][1,3]dioxole-5-carbonitrile in ).

- Solubility : The pyrimidinyl-imidazole side chain may reduce aqueous solubility relative to piperazine-containing analogs .

Research Findings and Implications

- Kinase Inhibition: Pyrimidine-substituted imidazoles are known to target kinases (e.g., EGFR, VEGFR), though specific data for this compound is lacking .

- Antimicrobial Potential: Imidazole derivatives in demonstrated growth inhibition against microbes, suggesting the target compound may share this activity.

- SAR Insights :

- Methoxy groups enhance membrane permeability but may reduce metabolic stability.

- The pyrimidine ring could confer selectivity toward specific enzyme isoforms.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes. For example, condensation reactions using K₂CO₃ in dimethylformamide (DMF) at room temperature are effective for coupling heterocyclic fragments, as demonstrated in the synthesis of structurally related pyrazole-oxadiazole hybrids . Key steps include:

- Cyclocondensation of intermediates (e.g., phenylhydrazine derivatives) with carbonyl-containing reagents.

- Alkylation or acylation reactions to introduce substituents like the pyrimidinyl-imidazole side chain.

- Purification via column chromatography or recrystallization.

Optimization may require adjusting reaction times, solvent systems (e.g., THF or DMF), and stoichiometric ratios of reagents to improve yields .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity. For example, the methoxy groups on the 2,5-dimethoxyphenyl ring should show distinct singlet peaks in ¹H NMR .

- Infrared Spectroscopy (IR) : Detection of characteristic carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH bands.

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and elemental composition.

- Elemental Analysis : Matching calculated and observed C, H, N, and S percentages .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding?

Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can predict interactions between the compound and biological targets. For example:

- The pyrimidine and imidazole moieties may form hydrogen bonds with kinase active sites, as seen in Factor Xa inhibitors .

- Substituent modifications (e.g., replacing methoxy groups with halogens) can be simulated to assess steric and electronic effects on binding affinity.

- Free energy calculations (MM-GBSA/PBSA) quantify binding stability .

Q. What strategies resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., pH, protein binding) or off-target effects. Mitigation approaches include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions.

- Plasma Protein Binding Assays : Adjust for free fraction differences using equilibrium dialysis .

- Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding kinetics vs. cell-based functional assays) .

Q. How to address low yields in the final coupling step of the synthesis?

Common issues and solutions:

- Reagent Compatibility : Use coupling agents like EDCI/HOBt for amide bond formation between the pyrazole-carboxamide and imidazole-ethylamine fragment .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., NMP) to enhance solubility of intermediates .

- Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halides are involved .

Q. What in vitro/in vivo models are appropriate for pharmacokinetic profiling?

- In Vitro : Microsomal stability assays (human/rat liver microsomes) to assess metabolic liability.

- In Vivo : Rodent models for bioavailability studies, with LC-MS/MS quantification of plasma concentrations .

- Protein Binding : Use equilibrium dialysis to measure binding to serum albumin .

Structural-Activity Relationship (SAR) Considerations

Q. How do substituents on the dimethoxyphenyl ring influence bioactivity?

- Methoxy Groups : Electron-donating methoxy groups may enhance π-π stacking with aromatic residues in target proteins.

- Halogen Substitution : Replacing methoxy with chloro/fluoro groups can improve membrane permeability and metabolic stability, as seen in Factor Xa inhibitors .

- Steric Effects : Bulky substituents at the 2-position may disrupt binding in sterically constrained active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.